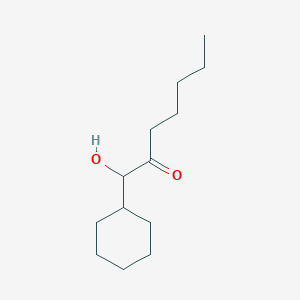

2-Heptanone, 1-cyclohexyl-1-hydroxy-

Description

2-Heptanone, 1-cyclohexyl-1-hydroxy- (CAS: 1123-27-9) is a cyclic ketone derivative characterized by a hydroxylated cyclohexyl group attached to a heptanone backbone. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.19 g/mol. Key physical properties include a boiling point of 125.5°C, density of 1.0248 g/cm³, and refractive index of 1.4670 at 25°C . The compound is highly soluble in ethanol (EtOH) and ether, reflecting moderate polarity due to the hydroxyl and ketone functional groups.

Properties

CAS No. |

143676-08-8 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

1-cyclohexyl-1-hydroxyheptan-2-one |

InChI |

InChI=1S/C13H24O2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h11,13,15H,2-10H2,1H3 |

InChI Key |

KDNZGAUYXFDQFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(C1CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The crossed aldol condensation between aldehydes and ketones is the most widely reported method for synthesizing β-hydroxy ketones. For 1-cyclohexyl-1-hydroxy-2-heptanone, the reaction typically involves:

- Aldehyde : Cyclohexanecarboxaldehyde or derivatives.

- Ketone : 2-Heptanone or acetone, depending on the target chain length.

- Catalyst : Alkali or alkaline earth hydroxides (e.g., NaOH, KOH) at 0.001–0.20 molar ratios relative to the aldehyde.

The reaction proceeds via enolate formation at the α-carbon of the ketone, followed by nucleophilic attack on the aldehyde carbonyl. The β-hydroxy ketone intermediate is stabilized by hydrogen bonding, preventing dehydration to α,β-unsaturated ketones under controlled conditions.

Process Optimization

Key parameters from EP1638913A1 and US6960694B2 include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–20°C | Minimizes side reactions |

| Ketone:Aldehyde ratio | 7:1 to 8:1 | Suppresses self-condensation |

| Catalyst concentration | 2–10 wt.% aqueous NaOH | Balances reactivity and phase separation |

Example: Semi-batch condensation of 3-methyl-butanal with acetone at 10°C yielded 66% 6-methyl-3-hepten-2-one and 3.3% 6-methyl-4-hydroxy-heptan-2-one. Adapting this protocol with cyclohexanecarboxaldehyde could yield the target compound.

Catalytic Hydrogenation of α,β-Unsaturated Ketones

Two-Step Synthesis

Patent CN105646172A outlines a strategy involving:

- Aldol Condensation : Form α,β-unsaturated ketones via base-catalyzed reaction.

- Hydrogenation : Reduce the double bond using noble metal catalysts (e.g., Pd/C, PtO₂) under H₂ pressure.

For 1-cyclohexyl-1-hydroxy-2-heptanone, this method requires:

- Dehydration of the β-hydroxy ketone to form 1-cyclohexyl-2-hepten-1-one.

- Selective hydrogenation at 1–5 bar H₂ and 25–50°C to preserve the hydroxyl group.

Challenges and Solutions

- Over-reduction : Risk of reducing the ketone to a secondary alcohol. Mitigated by using partial poisoning agents (e.g., quinoline) on Pd catalysts.

- Catalyst Loading : 0.5–2 wt.% Pd/C achieves >90% conversion with <5% over-reduction.

Grignard Reagent-Based Alkylation

Hydroxyalkylation Protocol

A multi-step approach adapted from Academia.edu involves:

- Ketal Protection : Protect 2-heptanone as its ethylene ketal to prevent undesired enolization.

- Grignard Addition : React cyclohexylmagnesium bromide with the protected ketone to form a tertiary alkoxide.

- Deprotection and Oxidation : Acidic hydrolysis yields the β-hydroxy ketone.

Example Workflow :

- 2-Heptanone + ethylene glycol → Ketal (85% yield).

- Ketal + CyclohexylMgBr → Alkoxide intermediate (72% yield).

- HCl hydrolysis → 1-Cyclohexyl-1-hydroxy-2-heptanone (68% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Crossed Aldol | 65–75 | 90–95 | Single-step, scalable | Requires low temperatures |

| Hydrogenation | 70–85 | 88–93 | High selectivity | Multi-step, costly catalysts |

| Grignard Alkylation | 60–68 | 85–90 | Precise stereocontrol | Sensitivity to moisture |

| Friedel-Crafts | 50–65 | 80–85 | Versatile substrate scope | Byproduct formation |

Chemical Reactions Analysis

Types of Reactions

2-Heptanone, 1-cyclohexyl-1-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

Oxidation: Oxidation of the hydroxyl group can yield 1-cyclohexyl-2-heptanone or 1-cyclohexyl-2-heptanoic acid.

Reduction: Reduction of the ketone group can produce 1-cyclohexyl-2-heptanol.

Substitution: Substitution reactions can result in compounds such as 1-cyclohexyl-2-heptyl chloride or 1-cyclohexyl-2-heptylamine.

Scientific Research Applications

2-Heptanone, 1-cyclohexyl-1-hydroxy- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Heptanone, 1-cyclohexyl-1-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Cyclohexyl Groups

- 2-Hydroxycyclohexanone (C₆H₁₀O₂, CAS: 533-60-8): Simpler cyclohexyl derivative lacking the heptanone chain. Lower molecular weight (114.14 g/mol) and higher solubility in polar solvents like water and ethanol. Used as a precursor in polymer synthesis due to its reactive hydroxyl and ketone groups .

- Molecular weight 162.61 g/mol, with altered solubility profiles (e.g., preferential solubility in halogenated solvents) .

Ketone Derivatives with Bulky Substituents

- 3-Heptanone, 1-hydroxy-6-methyl-1-phenyl- (C₁₄H₂₀O₂, CAS: 89037-47-8): Incorporates a phenyl group, increasing molecular weight (220.31 g/mol) and lipophilicity. Enhanced stability in hydrophobic environments but reduced solubility in polar solvents .

Cyclohexyl-Linked Thiazole Derivatives (e.g., Compound 27 in ) :

Stereochemical Effects on Bioactivity

Solubility and Reactivity

- Hydroxyl vs. Halogen Substituents: The hydroxyl group in 2-heptanone, 1-cyclohexyl-1-hydroxy- enhances hydrogen-bonding capacity compared to chloro-substituted analogues (e.g., 1-chloro-2-hydroxy-4-heptanone), favoring interactions in aqueous enzymatic environments . Chlorine’s electron-withdrawing effect increases acidity and nucleophilic substitution rates .

Key Data Tables

Table 1: Physical Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.